3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid
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Overview
Description
3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid is a compound with a complex structure that includes a sulfonyl group, an amino group, and an acrylic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is a series of events that pass signals from outside of a cell, through cell surface receptors, to the inside of the cell. By inducing the degradation of β-catenin, the compound inhibits the Wnt signaling pathway, which can lead to decreased cell growth and differentiation .
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes to reach its target. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of this compound is the inhibition of the Wnt signaling pathway . This can lead to decreased cell growth and differentiation, which could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s effects on its localization or accumulation are currently being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminophenylacrylic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)propionic acid
- 3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)butyric acid
Uniqueness
3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for a wide range of reactions and interactions, making it valuable in various fields of research.
Properties
IUPAC Name |
(E)-3-[3-[(4-methylphenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12-5-8-15(9-6-12)22(20,21)17-14-4-2-3-13(11-14)7-10-16(18)19/h2-11,17H,1H3,(H,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDCYZTRRIDBL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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